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Abstract

YM-758 is a potent and selective inhibitor of the hyperpolarization-activated cyclic nucleotide-
gated (HCN) channel, which carries the cardiac pacemaker "funny” current (If). This current is
crucial in regulating heart rate, and its inhibition offers a targeted therapeutic approach for
cardiovascular diseases such as stable angina and atrial fibrillation. YM-758, chemically
identified as (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-
carbonyl)piperidino]ethyl}-4-fluorobenzamide, has demonstrated significant bradycardic effects
in preclinical studies. This technical guide provides a comprehensive overview of the discovery,
synthesis, and preclinical pharmacology of YM-758, including detailed experimental protocols
and quantitative data to support further research and development in this area.

Introduction

The regulation of heart rate is a critical aspect of cardiovascular physiology. The sinoatrial
node, the heart's natural pacemaker, is governed by the If current, which is carried by HCN
channels.[1] Unlike other ion channels involved in cardiac action potentials, the If current is
activated upon hyperpolarization, contributing to the diastolic depolarization phase and thus
setting the rhythm of the heart.[2] Selective inhibition of this current presents an attractive
therapeutic strategy for lowering heart rate without the negative inotropic effects associated
with other bradycardic agents like beta-blockers and calcium channel blockers.[3]
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YM-758 emerged from discovery efforts to identify potent and selective If inhibitors. Its
chemical structure, featuring a substituted tetrahydroisoquinoline moiety linked to a
piperidinoethyl-fluorobenzamide group, was optimized for high affinity and specificity for the
HCN channel. This document details the scientific journey of YM-758, from its
conceptualization to its preclinical evaluation.

Discovery and Mechanism of Action

The discovery of YM-758 was rooted in the strategic design of molecules capable of selectively
interacting with the If channel. The core pharmacophore, the tetrahydroisoquinoline scaffold, is
a common motif in cardiovascular drug discovery. The specific substitutions on this core were
systematically varied to optimize potency and pharmacokinetic properties.

YM-758 exerts its pharmacological effect by directly binding to and inhibiting the If channel in
the sinoatrial node.[1] This inhibition slows the rate of diastolic depolarization, leading to a
reduction in heart rate. The selectivity of YM-758 for the If channel over other cardiac ion
channels is a key feature, minimizing off-target effects and contributing to a favorable safety
profile in preclinical models.

Signaling Pathway

The following diagram illustrates the role of the If current in cardiac pacemaker cells and the
mechanism of action of YM-758.
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Mechanism of I; Inhibition by YM-758

Synthesis of YM-758

The chemical synthesis of YM-758 involves a multi-step process. An improved, large-scale
synthesis has been developed to increase the overall yield and facilitate its production for
further studies. A key intermediate in this optimized route is 2-(4-fluorophenyl)-4,5-
dihydrooxazole. This process has significantly improved the overall yield to 49%, a substantial
increase from the 14-34% of earlier methods.

Synthetic Scheme Overview

The general synthetic approach is outlined below. This scheme highlights the key bond-forming
reactions and the introduction of the chiral center.

General Synthetic Workflow for YM-758
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General Synthetic Workflow for YM-758

Detailed Experimental Protocol for Large-Scale
Synthesis (Conceptual)

While the specific, step-by-step proprietary details of the large-scale synthesis are not fully
disclosed in the public domain, the following represents a conceptual protocol based on the
known key intermediate and common organic chemistry practices.

Step 1: Synthesis of 2-(4-fluorophenyl)-4,5-dihydrooxazole
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This key intermediate can be synthesized from 4-fluorobenzonitrile and ethanolamine in the
presence of a suitable catalyst, followed by cyclization.

Step 2: Synthesis of the Chiral Amine Side Chain

This would involve the synthesis of the (R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-
carbonyl)piperidine moiety. This likely involves the acylation of a chiral piperidine derivative with
a protected 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline precursor.

Step 3: Ring-Opening N-Alkylation and Coupling

The chiral amine intermediate is reacted with 2-(4-fluorophenyl)-4,5-dihydrooxazole under
acidic conditions to achieve ring-opening and N-alkylation. This is a crucial step that avoids the
use of unstable intermediates.

Step 4: Final Deprotection and Salt Formation

Any protecting groups used in the synthesis are removed, and the final compound is isolated.
For pharmaceutical use, it is often converted to a stable salt, such as the monophosphate salt.

Preclinical Pharmacology

The preclinical evaluation of YM-758 has provided significant data on its pharmacodynamic
and pharmacokinetic properties.

In Vitro Pharmacology
Table 1: In Vitro Potency and Selectivity of YM-758
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Target Assay Type Species IC50 / Ki Reference
Data not
Electrophysiolog ) ) available in
If Channel Guinea Pig -
y searched
literature
CYP2D6 Inhibition Human Ki =140 pM [4]
Ki=0.24 uM (for
CYP3A4 Inhibition Human YM-758 [4]

metabolism)

Note: Specific IC50 data for If channel inhibition was not found in the provided search results.

This is a critical data point for a complete profile.

In Vivo Pharmacology

In vivo studies in anesthetized rats have demonstrated the potent bradycardic activity of YM-

758.

Table 2: In Vivo Pharmacodynamic Effects of YM-758 in Rats

Route of

Effect on Heart

Effect on Mean

Dose o . Blood Reference
Administration Rate
Pressure
- Potent
Specific doses ) o )
) Intravenous bradycardic Minimal influence -
not available o
activity
Increased
potency and
Specific doses prolonged o )
Oral Minimal influence -

not available

duration of action
compared to

Zatebradine
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Pharmacokinetics

Pharmacokinetic studies have been conducted in several preclinical species to understand the
absorption, distribution, metabolism, and excretion (ADME) of YM-758.

Table 3: Pharmacokinetic Parameters of YM-758 in Preclinical Species

. Bioavailabil
Species Route T1/2 (h) CL (L/h/kg) Vvd (L/kg) )
ity (%)
Data not
Rat v 1.14-1.16 571-7.27
available
Data not
Dog \Y; 1.10-1.30 1.75-1.90 _
available
Metabolism

In vitro and in vivo studies have elucidated the metabolic pathways of YM-758. The primary
routes of metabolism are oxidation, hydration, and demethylation, followed by sulfate or
glucuronide conjugation. The major cytochrome P450 enzymes involved in its metabolism are
CYP2D6 and CYP3A4.[4]
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Metabolic Pathways of YM-758
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1241951#ym-758-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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